molecular formula C11H12BrNO4 B2759282 5-Bromo-3-(tert-butoxycarbonyl)picolinic acid CAS No. 2138510-36-6

5-Bromo-3-(tert-butoxycarbonyl)picolinic acid

Cat. No.: B2759282
CAS No.: 2138510-36-6
M. Wt: 302.124
InChI Key: RJRTXWLPAKAFSE-UHFFFAOYSA-N
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Description

5-Bromo-3-(tert-butoxycarbonyl)picolinic acid is a chemical compound with the molecular formula C12H14BrNO4 It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a bromine atom, and the carboxyl group is protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(tert-butoxycarbonyl)picolinic acid typically involves the bromination of 3-(tert-butoxycarbonyl)picolinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the reaction mixture at a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(tert-butoxycarbonyl)picolinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted picolinic acid derivatives.

    Deprotection Reactions: The major product is 5-bromo-3-picolinic acid.

    Coupling Reactions: Products include biaryl compounds or other complex molecules formed through carbon-carbon bond formation.

Scientific Research Applications

5-Bromo-3-(tert-butoxycarbonyl)picolinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a building block for designing molecules with biological activity.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butoxycarbonyl)picolinic acid: Lacks the bromine atom at the 5-position.

    5-Bromopicolinic acid: Lacks the Boc-protected carboxyl group.

    5-Chloro-3-(tert-butoxycarbonyl)picolinic acid: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

5-Bromo-3-(tert-butoxycarbonyl)picolinic acid is unique due to the combination of the bromine atom and the Boc-protected carboxyl group. This combination provides distinct chemical reactivity and potential for selective interactions with biological targets, making it valuable for various research applications.

Properties

IUPAC Name

5-bromo-3-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(16)7-4-6(12)5-13-8(7)9(14)15/h4-5H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRTXWLPAKAFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138510-36-6
Record name 5-bromo-3-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid
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